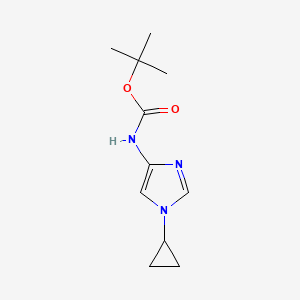amine CAS No. 1249054-75-8](/img/structure/B1398966.png)
[(4-Bromo-3-fluorophenyl)methyl](ethyl)amine
Overview
Description
“(4-Bromo-3-fluorophenyl)methylamine” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach involves a radical mechanism and is paired with a Matteson–CH2–homologation .
Scientific Research Applications
Synthesis and Chemical Reactions
Research on the synthesis of complex chemical compounds often involves derivatives similar to “(4-Bromo-3-fluorophenyl)methylamine”. For instance, the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl involved a series of chemical reactions including Sulfide etherification and Aminating, demonstrating the compound's utility in complex organic synthesis (L. Dan, 2006).
In another study, the synthesis of various 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives was achieved using compounds similar to “(4-Bromo-3-fluorophenyl)methylamine”. These compounds were then screened for cytotoxic activity, highlighting their potential application in medicinal chemistry (Flefel et al., 2015).
Biomedical Applications
An interesting study evaluated the antinociceptive activities of enaminone compounds, closely related to “(4-Bromo-3-fluorophenyl)methylamine”. These compounds showed potential for pain management, indicating the broader applicability of such chemical structures in developing new pharmacological agents (Masocha et al., 2016).
The research on N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound structurally akin to “(4-Bromo-3-fluorophenyl)methylamine”, demonstrated antibacterial activity against certain bacteria, again showing the potential of such compounds in drug discovery and microbiology (Uwabagira et al., 2018).
Material Science and Analytical Applications
A study on the synthesis of polyfunctionalized piperidone oxime ethers, which are chemically related to “(4-Bromo-3-fluorophenyl)methylamine”, revealed their potential application in material science, especially in the development of new materials with specific properties (Parthiban et al., 2011).
In another research, the development of a two-photon fluorescence probe derived from compounds similar to “(4-Bromo-3-fluorophenyl)methylamine” was explored. This study indicated the applicability of such compounds in developing advanced imaging and analytical techniques (Huang & Ding, 2011).
properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUBNPJTXVFRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)










